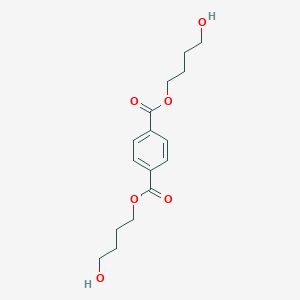

Bis(4-hydroxybutyl) terephthalate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451455 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23358-95-4 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxybutyl) terephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Bis 4 Hydroxybutyl Terephthalate

Esterification Reactions for BHBT Synthesis

Esterification, the foundational reaction for producing BHBT, involves the chemical reaction between an acid and an alcohol. In the context of BHBT synthesis, this specifically entails the reaction of a terephthalate (B1205515) source with 1,4-butanediol (B3395766).

Direct Esterification of Terephthalic Acid with 1,4-Butanediol

The direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO) is a primary method for synthesizing BHBT. This process involves heating a mixture of TPA and an excess of BDO. The reaction proceeds to form BHBT and water, which is typically removed to drive the equilibrium towards the product side. The use of excess BDO can also lead to the formation of tetrahydrofuran (B95107) (THF) as a byproduct through the acid-catalyzed dehydration of BDO. researchgate.net Minimizing this side reaction is a key consideration in process optimization. Research has shown that the reaction conditions, such as temperature and the ratio of reactants, are crucial for maximizing the yield of BHBT while reducing the formation of THF. researchgate.net For instance, a process utilizing a 1.7 molar ratio of BDO to TPA at 210°C demonstrated a clearing of the reaction mixture in 2.5 hours with a 6% loss of butanediol (B1596017). researchgate.net

Another approach to BHBT synthesis is through the transesterification of bis(2-hydroxyethyl) terephthalate (BHET) with 1,4-butanediol. uos.ac.krresearchgate.netgoogle.com This method serves as a potential route for recycling polyethylene (B3416737) terephthalate (PET), as BHET is a monomer derived from PET glycolysis. researchgate.net In this process, the ethylene (B1197577) glycol moieties in BHET are exchanged with 1,4-butanediol. google.com

Catalyst Systems for Enhanced Esterification Efficiency

The efficiency of both direct esterification and transesterification is significantly enhanced by the use of catalysts. Various catalyst systems have been investigated to improve reaction rates, yield, and product purity.

Lithium acetate (B1210297) has been explored as a catalyst in various organic syntheses. nih.gov Its catalytic activity is attributed to its ability to stabilize transition states and lower the activation energy of reactions. In the context of polyester (B1180765) synthesis, metal acetates, including lithium acetate, are often used in conjunction with other catalysts. google.com

Titanium-based catalysts are widely employed in polyester synthesis due to their high activity. patsnap.comgoogle.com Titanium isopropoxide and titanium tetrabutoxide are prominent examples. researchgate.netuos.ac.kr

In the transesterification of BHET with BDO, titanium isopropoxide (Ti-IP) has shown high catalytic activity, particularly at elevated temperatures. uos.ac.krresearchgate.net Studies have demonstrated that an increase in temperature up to 210°C, with Ti-IP as the catalyst, can lead to a BHET conversion of 98.93% and a high yield of BHBT. uos.ac.krresearchgate.net The concentration of the catalyst also plays a significant role, with an increase from 0.1 to 0.3 wt% greatly improving both the conversion of BHET and the yield of BHBT. uos.ac.krresearchgate.net

Titanium tetrabutoxide [Ti(OBu)4] is another effective catalyst for the esterification of TPA and BDO. researchgate.net However, titanate catalysts can be sensitive to hydrolysis, which can lead to the formation of byproducts and reduce catalytic efficiency. google.com Research has focused on developing hydrolysis-resistant titanium catalysts to overcome this issue. google.com

| Catalyst | Reactants | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Titanium Isopropoxide (Ti-IP) | BHET and 1,4-Butanediol | 210 | Achieved 98.93% BHET conversion and a high yield of BHBT. Exhibited higher activity at higher temperatures compared to other catalysts like Zinc Acetate. | uos.ac.krresearchgate.net |

| Titanium Tetrabutoxide [Ti(OBu)4] | Terephthalic Acid and 1,4-Butanediol | 210 | Effective in the direct esterification process. Reaction order for TPA was found to be 0.7. | researchgate.net |

To optimize the synthesis of PBT from TPA and excess BDO, mixed catalyst systems have been investigated. A combination of butylstannoic acid and titanium tetrabutoxide (at 0.05 and 0.025 mole % respectively, relative to TPA) has been shown to be effective. researchgate.net This system, when used with a BDO to TPA ratio of 1.7 at 210°C, resulted in the reaction mixture clearing in 2.5 hours with only a 6% loss of butanediol to THF. researchgate.net The study of the kinetics of mono-esterification between TPA and BDO using butylhydroxyoxo-stannane (BuSnOOH) and tetrabutyl titanate [Ti(OBu)4] as individual catalysts revealed different reaction orders for TPA, being 2 for BuSnOOH and 0.7 for Ti(OBu)4. researchgate.net

Metal acetates, such as zinc acetate, have also been utilized as catalysts in BHBT synthesis. uos.ac.krkisti.re.kr In the transesterification of BHET with BDO, zinc acetate demonstrated promise as a catalyst, particularly at lower temperatures, while titanium isopropoxide showed higher activity at elevated temperatures. uos.ac.krresearchgate.net This suggests that the choice of catalyst can be tailored to specific reaction conditions to optimize the process.

| Catalyst | Temperature Range | Relative Activity | Reference |

|---|---|---|---|

| Zinc Acetate | Lower Temperatures | Promising | uos.ac.krresearchgate.net |

| Titanium Isopropoxide | Higher Temperatures | Higher Activity | uos.ac.krresearchgate.net |

Optimization of Reaction Parameters (e.g., Temperature, Molar Ratios, Pressure)

The efficiency and yield of Bis(4-hydroxybutyl) terephthalate (BHBT) synthesis are highly dependent on the careful optimization of reaction parameters, including temperature, the molar ratio of reactants, and pressure.

In the direct esterification of terephthalic acid and 1,4-butanediol (BDO), a temperature of 260°C and a nitrogen pressure of 3 kg/cm ² have been utilized to produce BHBT over a period of 3 hours. For transesterification reactions, such as those involving dimethyl terephthalate (DMT) and BDO, the molar ratio of the reactants is a critical factor. Studies indicate that maintaining a [BDO]/[DMT] molar ratio greater than 2 is beneficial for the reaction, with the equal reactivity hypothesis for functional groups being valid up to 75% conversion under these conditions. researchgate.netscispace.com

Temperature optimization is also crucial in catalyst-driven processes. In the transesterification of bis(2-hydroxyethyl) terephthalate (BHET) to BHBT using 1,4-butanediol, the choice of catalyst influences the optimal temperature. researchgate.net For instance, while zinc acetate is effective at lower temperatures, titanium isopropoxide (Ti-IP) demonstrates superior catalytic activity at higher temperatures. researchgate.net An increase in temperature up to 210°C when using a Ti-IP catalyst resulted in the highest BHET conversion of 98.93% and a BHBT yield of 0.99 mol/L. researchgate.net The optimization process often involves balancing these interconnected variables to maximize yield and purity while minimizing reaction time and byproduct formation. ucla.educhimia.ch

| Reaction Type | Reactants | Catalyst | Optimal Temperature | Optimal Molar Ratio | Pressure | Reference |

|---|---|---|---|---|---|---|

| Direct Esterification | Terephthalic Acid, 1,4-Butanediol | Lithium Acetate | 260°C | 1:2 (Acid:Diol) | 3 kg/cm² N₂ | |

| Transesterification | Dimethyl Terephthalate, 1,4-Butanediol | Tetrabutyl Titanate | Not specified | [BDO]/[DMT] > 2 | Atmospheric (with Methanol (B129727) removal) | researchgate.netscispace.com |

| Transesterification | Bis(2-hydroxyethyl) terephthalate, 1,4-Butanediol | Titanium Isopropoxide | 210°C | Not specified | Not specified | researchgate.net |

| Glycolysis | Poly(butylene terephthalate), 1,4-Butanediol | ZnO Nanoparticles | 200°C | Not specified | Not specified | acs.org |

Transesterification Routes to BHBT

Transesterification represents a key industrial route for the production of BHBT. This process typically involves the reaction of a terephthalate ester, such as dimethyl terephthalate (DMT), with an excess of 1,4-butanediol (BDO). researchgate.netiaea.org The reaction proceeds by substituting the methyl or ethyl groups of the starting ester with hydroxybutyl groups from the BDO. iaea.org Another variation involves the transesterification of bis(2-hydroxyethyl) terephthalate (BHET), often derived from the glycolysis of polyethylene terephthalate (PET), with BDO to form BHBT and ethylene glycol. researchgate.netgoogle.com

Transesterification of Dimethyl Terephthalate (DMT) with 1,4-Butanediol (BDO)

The most established transesterification pathway to BHBT is the reaction between dimethyl terephthalate (DMT) and 1,4-butanediol (BDO). researchgate.netiaea.orgscispace.com In this equilibrium reaction, DMT reacts with BDO to form the intermediate monomer, methyl (4-hydroxybutyl) terephthalate (MHBT), and methanol. The MHBT then reacts with another molecule of BDO to yield the final product, this compound (BHBT), and a second molecule of methanol. To drive the reaction toward the formation of BHBT, the methanol byproduct is continuously removed from the reaction mixture through distillation. scispace.com This process is the first stage in the melt polymerization of PBT from DMT. scispace.com

Catalyst Effects in DMT Transesterification

Catalysts are essential for achieving practical reaction rates in the transesterification of DMT with BDO. A variety of metal-based catalysts are effective for this process, with metal acetates being commonly employed. scispace.comnih.gov Zinc acetate is a widely studied and effective catalyst for this reaction. researchgate.netiaea.orgscispace.com Other titanium-based catalysts, such as tetrabutyl titanate and titanium isopropoxide, are also known to be highly active. researchgate.netscispace.comresearchgate.net The catalyst's role is to activate the carbonyl carbon of the ester group in DMT, making it more susceptible to nucleophilic attack by the hydroxyl groups of BDO.

In a related transesterification process to produce BHBT from BHET and BDO, catalysts such as zinc acetate (Zn-A), antimony (III) oxide, tin (II) chloride, and titanium isopropoxide (Ti-IP) have been investigated. researchgate.net The results showed that Ti-IP and Zn-A had the highest catalytic activities among those tested. researchgate.net The choice of catalyst can also influence the optimal reaction conditions, with Zn-A being more promising at lower temperatures and Ti-IP showing higher activity at elevated temperatures. researchgate.net

Titanium isopropoxide (Ti-IP) is recognized as a highly efficient catalyst in transesterification reactions, including those that produce BHBT. researchgate.netnih.gov Its primary role is to facilitate the nucleophilic substitution at the carbonyl group of the terephthalate ester. This action effectively promotes the elimination of the alcohol byproduct, which is methanol in the case of DMT transesterification. scispace.com

In the transesterification of BHET with BDO to produce BHBT, titanium isopropoxide proved to be a superior catalyst at higher temperatures, achieving a BHET conversion of 98.93% at 210°C. researchgate.net The high activity of Ti-IP accelerates the formation of BHBT, and by effectively driving the reaction forward, it helps to minimize the formation of unwanted oligomers that can arise from side reactions, particularly when the reaction is pushed to high conversion. The continuous removal of the eliminated alcohol (methanol or ethylene glycol) is crucial to shift the equilibrium towards the desired product and prevent reverse reactions. scispace.com

Kinetic Studies of Transesterification Reactions

When tetrabutyl titanate is used as the catalyst, detailed kinetic analysis indicates that the hypothesis of equal reactivity for all functional groups holds true for [BDO]/[DMT] molar ratios greater than 2, up to a conversion of approximately 75%. researchgate.netscispace.com These kinetic models are essential for accurately predicting the distribution of reaction products and optimizing the process for industrial-scale production. iaea.orgscispace.com

Glycolysis and Depolymerization Strategies for BHBT Production

Glycolysis is a chemical recycling method that uses a glycol to break down a polymer into its constituent monomers or oligomers. This strategy has been successfully applied to produce BHBT from polyester waste, particularly poly(butylene terephthalate) (PBT) and poly(ethylene terephthalate) (PET). acs.orgresearchgate.net This approach not only provides an alternative route to virgin monomer but also offers a sustainable solution for plastic waste management.

In one study, PBT was efficiently depolymerized into BHBT through glycolysis using 1,4-butanediol in the presence of ultrasmall zinc oxide (ZnO) nanoparticle catalysts. acs.org This process achieved a complete depolymerization of PBT and a BHBT yield of approximately 98% within 45 minutes at 200°C. acs.org The reaction kinetics were also studied, revealing an activation energy of 149.7 kJ/mol for the process. acs.org

Similarly, BHBT oligomers can be produced from the glycolysis of PET waste using 1,4-butanediol with zinc acetate as a catalyst. researchgate.net This process first converts PET into BHBT oligomers, which can then undergo polycondensation to form a high-value PBT-type engineering thermoplastic. researchgate.net These glycolysis strategies highlight a promising pathway for the circular economy of polyesters.

| Feedstock | Glycolysis Agent | Catalyst | Temperature | Time | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Poly(butylene terephthalate) (PBT) | 1,4-Butanediol | ZnO Nanoparticles (0.1 wt%) | 200°C | 45 min | This compound (BHBT) | ~98% Yield | acs.org |

| Poly(ethylene terephthalate) (PET) | 1,4-Butanediol | Zinc Acetate | Not specified | Not specified | BHBT Oligomers | Not specified | researchgate.net |

Chemical Recycling of Polyethylene Terephthalate (PET) Waste using 1,4-Butanediol

A significant pathway to producing BHBT is through the chemical recycling of post-consumer PET waste. This process, known as glycolysis, involves the depolymerization of PET using a diol, in this case, 1,4-butanediol (BDO). The transesterification reaction breaks down the long polymer chains of PET into its constituent monomers and oligomers. When BDO is used as the glycol, the primary product is BHBT. researchgate.net

The fundamental reaction involves the substitution of the ethylene glycol moieties in the PET structure with butanediol. This is typically carried out at elevated temperatures and often in the presence of a catalyst to increase the reaction rate and yield. Zinc acetate is a commonly used catalyst for this process. researchgate.netgoogle.com The reaction can be summarized as the alcoholysis of PET with 1,4-butanediol, which is essentially the reverse of an esterification reaction. google.com The resulting product mixture mainly consists of this compound and its dimers. researchgate.net

A study investigating the transesterification of bis(2-hydroxyethyl) terephthalate (BHET), the primary product of PET glycolysis with ethylene glycol, with BDO also demonstrated the successful synthesis of BHBT. This two-step approach, where PET is first glycolyzed to BHET and then transesterified with BDO, offers another route to BHBT from PET waste. researchgate.net

| Reactants | Catalyst | Temperature | Time | Product Yield | Reference |

| PET, 1,4-Butanediol | Zinc Acetate | ~228°C | 2-2.5 hours | Not specified | google.com |

| PET, 1,4-Butanediol | Zinc Acetate | 190°C | 1.5 hours | ~100% conversion to monomer and dimer | researchgate.net |

| BHET, 1,4-Butanediol | Titanium Isopropoxide | 210°C | Not specified | 98.93% BHET conversion | researchgate.net |

Utilization of Amidine Organocatalysts in PET Glycolysis

To enhance the efficiency and sustainability of PET glycolysis, researchers have explored the use of organocatalysts, such as amidines. These catalysts offer a metal-free alternative to traditional metal-based catalysts, which can be difficult to remove from the final product and may pose environmental concerns. dtu.dk Functionalized silica (B1680970) gels with immobilized organocatalysts, like those containing triazabicyclodecene (TBD), have been shown to be effective in PET glycolysis. rsc.org These heterogeneous catalysts can be easily recovered by filtration and reused for multiple cycles while maintaining high monomer yields. rsc.orgresearchgate.net

One study highlighted the unexpected efficiency of cyclic amidine catalysts in depolymerizing PET. dtu.dk The use of such catalysts can lead to high yields of the monomer, bis(2-hydroxyethyl) terephthalate (BHET), under optimized conditions. While this specific research focused on glycolysis with ethylene glycol to produce BHET, the principles can be extended to the use of 1,4-butanediol for BHBT production, suggesting a promising avenue for metal-free catalysis in BHBT synthesis from PET.

Influence of Deep Eutectic Solvents as Catalysts

Deep eutectic solvents (DESs) have emerged as green and versatile catalysts and reaction media for various chemical processes, including the depolymerization of polymers. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. nih.govmdpi.com Their low cost, biodegradability, and negligible vapor pressure make them an attractive alternative to conventional solvents and catalysts. mdpi.comresearchgate.net

In the context of biomass upgrading, which shares similarities with polymer depolymerization, DESs have been shown to act as effective catalysts. mdpi.com For instance, certain acidic DESs can efficiently fractionate biomass. mdpi.com While direct studies on the use of DESs for the synthesis of BHBT from PET are not prevalent in the provided results, their application in other depolymerization and transesterification reactions suggests their potential. researchgate.netrsc.org The catalytic activity of DESs often stems from their ability to engage in hydrogen-bonding interactions, which can facilitate the breakdown of polymer chains. mdpi.com

Microwave-Assisted Depolymerization of PET

Microwave irradiation has been investigated as a method to accelerate the depolymerization of PET. researchgate.net This technique offers rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. researchgate.netaiche.org Microwave-assisted glycolysis has been successfully applied to depolymerize PET into its monomers. aiche.org

Studies have shown that microwave-assisted depolymerization of PET can lead to high yields of monomers in a fraction of the time required for conventional heating. For example, one process achieved over 95% yield of bis(2-hydroxyethyl) terephthalate (BHET) in less than 10 minutes. aiche.org Another approach using microwave-assisted alkaline hydrolysis demonstrated complete depolymerization in just 10 minutes. solarimpulse.com While these examples focus on glycolysis with ethylene glycol or hydrolysis, the application of microwave energy to the glycolysis of PET with 1,4-butanediol is a promising strategy for the rapid and efficient synthesis of BHBT. nih.gov A key advantage of microwave heating is the potential for a more energy-efficient process. aiche.orgtus.ie

| Depolymerization Method | Key Findings | Reference |

| Microwave-assisted glycolysis with ZnO catalyst | >95% yield of BHET in <10 minutes | aiche.org |

| Microwave-assisted alkaline hydrolysis | Full depolymerization in 10 minutes | solarimpulse.com |

| Microwave pre-treatment for enzymatic hydrolysis | 78% conversion yield after 2h pre-treatment and 1h enzymatic reaction | nih.gov |

Depolymerization of Poly(butylene terephthalate) (PBT) to BHBT

Another route to obtaining BHBT is through the depolymerization of poly(butylene terephthalate) (PBT). PBT is a polyester that is structurally very similar to PET, but it is synthesized using 1,4-butanediol instead of ethylene glycol. Therefore, the depolymerization of PBT would directly yield BHBT.

While the provided search results primarily focus on the synthesis of BHBT from PET, the principles of depolymerization via glycolysis or other methods are directly applicable to PBT. The chemical recycling of PBT through glycolysis with 1,4-butanediol would break down the polymer chains into BHBT monomers and oligomers. This process would be analogous to the glycolysis of PET with ethylene glycol to produce BHET.

Challenges and Advances in Obtaining High-Purity Recycled BHBT

A significant challenge in the chemical recycling of polyesters is achieving a high purity of the resulting monomers, which is crucial for their reuse in the production of high-quality polymers. google.comtechexplorist.com Impurities in the recycled BHBT, such as residual catalysts, byproducts, and color bodies, can negatively affect the properties of the final polyester product. epo.org

One of the main challenges is the removal of metal-based catalysts, like zinc acetate, which are commonly used in glycolysis. dtu.dk These residual metals can be difficult to separate from the monomer product. The development of metal-free catalyst systems, such as the amidine organocatalysts discussed earlier, is a significant advancement in addressing this issue. dtu.dk

Another challenge is the presence of various additives and contaminants in post-consumer plastic waste, which can carry over into the recycled monomer. fraunhofer.de Advances in purification techniques are crucial to overcome this. A patent describes a method for producing high-purity recycled BHBT by controlling the transesterification reaction of BHET and 1,4-butanediol, suggesting that process optimization can lead to higher purity products even with lower-purity starting materials. google.com

Polymerization Mechanisms and Kinetic Studies Involving Bis 4 Hydroxybutyl Terephthalate

Polycondensation Reactions of BHBT

The self-condensation of BHBT is the primary route to forming PBT, a high-performance engineering thermoplastic. This reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of byproducts and drive the polymerization equilibrium toward a high molecular weight polymer.

The synthesis of PBT through BHBT proceeds via a polycondensation reaction. This process involves the sequential reaction between the hydroxyl end-groups of BHBT monomers. In this reaction, an ester linkage is formed between two BHBT molecules, and a molecule of 1,4-butanediol (B3395766) (BDO) is eliminated as a byproduct. phite.com This step is repeated numerous times, leading to the growth of long polymer chains characteristic of PBT. phite.comvalcogroup-valves.com

Kinetic studies of the polycondensation of BHBT have been conducted to understand the reaction rates and mechanisms. Research has shown that the polycondensation of BHBT at 270 °C, in the presence of a titanium tetrabutoxide catalyst, follows second-order kinetics. researchgate.net In one such study, the rate constant for the polycondensation of BHBT (k₂₂) was determined to be 4.18 min⁻¹. researchgate.net This kinetic analysis is crucial for reactor design and for predicting the time required to achieve a target molecular weight for the PBT polymer.

Catalysts are essential for achieving practical reaction rates in PBT synthesis. Organotitanium compounds are widely used as primary catalysts. google.com Specifically, titanium tetrabutoxide has been effectively used to catalyze the polycondensation of BHBT. researchgate.net Other titanium-based catalysts, such as titanium isopropoxide (Ti-IP), have also demonstrated high activity in related transesterification reactions involving terephthalate (B1205515) esters. uos.ac.kr

In a study on the transesterification of Bis(2-hydroxyethyl) terephthalate (BHET) with 1,4-butanediol to produce BHBT, various catalysts were evaluated. Titanium isopropoxide (Ti-IP) and Zinc acetate (B1210297) (Zn-A) showed higher catalytic activities than other tested catalysts like antimony (III) oxide and tin (II) chloride. uos.ac.kr Ti-IP, in particular, exhibited the highest activity at an elevated temperature of 210 °C, achieving a BHET conversion of 98.93%. uos.ac.kr This underscores the effectiveness of titanium-based catalysts in promoting ester exchange and polycondensation reactions involving terephthalate monomers like BHBT.

Copolycondensation Reactions involving BHBT

BHBT can be copolymerized with other monomers to produce copolyesters with tailored properties. This approach allows for the modification of characteristics such as melting point, glass transition temperature, and crystallinity.

BHBT can undergo copolycondensation with Bis(2-hydroxyethyl) terephthalate (BHET), the corresponding monomer for poly(ethylene terephthalate) (PET). google.com This reaction results in a copolyester containing both 1,4-butylene terephthalate and ethylene (B1197577) terephthalate units in the polymer chain. The process involves simultaneous ester interchange reactions between the hydroxyl end-groups of both BHBT and BHET monomers. google.comuos.ac.kr The ratio of the two monomers in the feed can be adjusted to control the composition and, consequently, the physical and mechanical properties of the final copolyester.

Monomer reactivity ratios are critical parameters that describe the relative tendency of monomers to react with a growing polymer chain. nih.govmdpi.com These ratios are typically determined by conducting copolymerizations at low conversion for various initial monomer feed compositions and then analyzing the resulting copolymer composition. mdpi.comnih.gov

The kinetic data for the copolycondensation of BHPT and BHBT at 270 °C with a titanium tetrabutoxide catalyst are presented below.

| Rate Constant | Description | Value (min⁻¹) |

|---|---|---|

| k₁₁ | Homopolycondensation of BHPT | 4.08 |

| k₂₂ | Homopolycondensation of BHBT | 4.18 |

| k₁₂ | Reaction of BHPT-terminated chain with BHBT monomer | Data not explicitly provided, but reactivity order is given |

| k₂₁ | Reaction of BHBT-terminated chain with BHPT monomer | Data not explicitly provided, but reactivity order is given |

The study found that the reactivity of the monomers and growing chains decreased in the order k₁₂ > k₂₂ > k₁₁ > k₂₁, indicating that the reactivity of BHBT was greater than that of BHPT under these conditions. researchgate.net This type of kinetic analysis is fundamental to predicting copolymer microstructure (i.e., whether it is random, alternating, or blocky) for any given comonomer pair, including BHBT and BHET.

Copolycondensation with Bis(2-hydroxyethyl) Terephthalate (BHET)

Effect of Temperature on Reactivity Ratios

Research on the copolycondensation of BHBT and BHET at temperatures of 260, 270, and 280 °C has shown that temperature significantly influences their relative reactivities. csic.eschemrxiv.org The monomer reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer, were found to decrease as the polycondensation temperature increased. csic.eschemrxiv.org This trend suggests that at higher temperatures, the difference in reactivity between the two monomers lessens, leading to a more random incorporation of the monomer units into the polymer chain. csic.es

The rate constants for the homopolycondensation of BHBT (k₂₂) and BHET (k₁₁) and the cross-propagation reactions (k₁₂ and k₂₁) have been determined. It was observed that the reactivity of BHBT was generally higher than that of BHET in the investigated temperature range. csic.es The decrease in the difference between the reactivity ratios at elevated temperatures points towards an increased probability of randomization in the copolymer structure. csic.es This is a crucial consideration for industries aiming to produce copolymers with specific blockiness or randomness, as temperature control offers a direct handle on the final microstructure of the polymer.

Table 1: Effect of Temperature on the Reactivity Ratios of BHBT (M₂) and BHET (M₁) Copolycondensation

| Temperature (°C) | Reactivity Ratio (r₂) | Reactivity Ratio (r₁) |

| 260 | 1.83 | 0.61 |

| 270 | 1.65 | 0.68 |

| 280 | 1.52 | 0.75 |

Data adapted from a study on BHBT and BHET copolycondensation. csic.es

Copolycondensation with Bis(3-hydroxypropyl) Terephthalate (BHPT)

The copolycondensation of BHBT with BHPT presents an interesting case for creating novel copolyesters with potentially unique properties derived from the different lengths of the diol units. A study investigating the kinetics of this specific copolycondensation at 270 °C in the presence of a titanium tetrabutoxide catalyst provides valuable quantitative data. researchgate.net

The kinetics of the polycondensation reactions were found to follow second-order behavior. The rate constants for the homopolycondensation of BHPT (k₁₁) and BHBT (k₂₂) were determined to be 4.08 min⁻¹ and 4.18 min⁻¹, respectively. researchgate.net The rate constants for the cross-reactions (k₁₂ and k₂₁) were also calculated based on proton nuclear magnetic resonance (¹H-NMR) spectroscopy analysis of the copolymer composition. researchgate.net

Table 2: Rate Constants for the Copolycondensation of BHPT (M₁) and BHBT (M₂) at 270 °C

| Rate Constant | Value (min⁻¹) | Description |

| k₁₁ | 4.08 | Homopolycondensation of BHPT |

| k₂₂ | 4.18 | Homopolycondensation of BHBT |

| k₁₂ | - | Cross-reaction of BHPT-ended chain with BHBT monomer |

| k₂₁ | - | Cross-reaction of BHBT-ended chain with BHPT monomer |

Data from a kinetic study on BHPT and BHBT copolycondensation. researchgate.net The specific values for k₁₂ and k₂₁ were not explicitly provided in the abstract but their relative order was established.

Copolycondensation with L-Lactic Acid Oligomers

The combination of BHBT with L-lactic acid (LLA) oligomers through copolycondensation is a promising route to synthesize biodegradable polyesters with a combination of aromatic and aliphatic segments. While direct kinetic studies on the copolycondensation of BHBT with pre-synthesized LLA oligomers are not extensively detailed in the provided search results, the synthesis of poly(butylene terephthalate)-b-poly(L-lactic acid) (PBT-b-PLLA) block copolymers provides strong analogous evidence for this process. Since PBT is the resulting polymer from the polymerization of BHBT, these studies are highly relevant.

The synthesis of PBT-b-PLLA block copolymers can be achieved through a two-step process. csic.es First, a PBT prepolymer with hydroxyl end-groups is synthesized. Subsequently, this PBT prepolymer acts as a macroinitiator for the ring-opening polymerization of L-lactide, the cyclic dimer of lactic acid. csic.es This method allows for the creation of well-defined block copolymers where the PBT and PLLA segments are covalently linked.

The properties of the resulting copolymers are highly dependent on the relative lengths of the PBT and PLLA blocks. These materials are of significant interest as they can combine the mechanical strength and thermal stability of PBT with the biodegradability and biocompatibility of PLLA. The synthesis is typically carried out in solution at temperatures that are low enough to prevent significant transesterification reactions, which would lead to a more random distribution of the monomer units.

Advanced Polymer Architecture Control using BHBT

The ability to control the architecture of polymers at the molecular level is a cornerstone of modern polymer science, enabling the design of materials with precisely tailored properties. BHBT serves as a valuable building block in the creation of complex polymer structures.

Synthesis of Block Copolymers

The synthesis of block copolymers containing BHBT is a key strategy for creating materials that combine the distinct properties of different polymer segments. A prominent example is the synthesis of PBT-b-PLLA block copolymers, which, as previously mentioned, are directly relevant to the use of BHBT.

One common method for synthesizing these block copolymers involves preparing a hydroxyl-terminated PBT prepolymer from BHBT. This prepolymer then serves as a macroinitiator for the ring-opening polymerization of L-lactide. csic.es This approach allows for good control over the block lengths and results in a triblock copolymer structure of PLLA-b-PBT-b-PLLA. The use of a suitable catalyst, such as stannous octoate, is crucial for this reaction.

The successful synthesis and blocky nature of these copolymers can be confirmed through various analytical techniques, including ¹H-NMR and ¹³C-NMR spectroscopy, which can identify the characteristic peaks of both the PBT and PLLA segments and confirm their covalent linkage. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the resulting copolymers. Differential scanning calorimetry (DSC) can reveal the distinct thermal transitions (glass transition and melting) of the individual blocks, further confirming the microphase-separated morphology characteristic of block copolymers.

Strategies for Controlling Sequence Length and Randomness

Controlling the sequence of monomer units along a polymer chain is a powerful tool for tuning the properties of copolymers. In the context of BHBT-containing copolymers, strategies to control sequence length and randomness are crucial for achieving either blocky or random architectures.

For condensation polymers, the relative reactivity of the comonomers is a primary factor influencing sequence distribution. fiveable.me As discussed in section 3.2.1.2, temperature can be used to modulate the reactivity ratios. Higher temperatures tend to equalize the reactivities, favoring the formation of more random copolymers. csic.es Conversely, carrying out the polymerization at lower temperatures, where the difference in monomer reactivity is more pronounced, can lead to the formation of block-like sequences.

Another key strategy is the method of monomer addition. A one-pot reaction where both monomers are introduced simultaneously will lead to a copolymer whose composition is governed by the inherent reactivity ratios. To promote the formation of block copolymers, a sequential addition approach is often employed. For instance, one monomer (e.g., BHBT) can be polymerized first to form a prepolymer, which is then used to initiate the polymerization of the second monomer (e.g., L-lactide in the form of its cyclic dimer). csic.es This temporal separation of the polymerization of the two monomers is a highly effective method for ensuring a blocky architecture.

Furthermore, the choice of catalyst can also play a role in influencing the polymerization kinetics and, consequently, the sequence distribution. Some catalysts may exhibit a preference for one monomer over the other, which can be exploited to control the copolymer microstructure. In systems where transesterification or other exchange reactions are possible, especially at high temperatures, these reactions can lead to a randomization of an initially blocky copolymer over time. Therefore, controlling the reaction time and temperature is critical to preserving a desired block structure. csic.es

Biodegradation and Environmental Fate of Bis 4 Hydroxybutyl Terephthalate and Its Derivatives

Biodegradation Pathways of BHBT

The biodegradation of Bis(4-hydroxybutyl) terephthalate (B1205515) (BHBT), an aliphatic-aromatic polyester (B1180765), is a process driven primarily by microbial activity. The inherent structure of BHBT, containing ester linkages, makes it susceptible to enzymatic attack, initiating its breakdown in various environments.

The fundamental mechanism for the biodegradation of BHBT and other polyesters is the enzymatic hydrolysis of their ester bonds. ucm.esnih.gov This reaction is catalyzed by a class of enzymes known as hydrolases, which are widespread in nature and produced by numerous microorganisms, including bacteria and fungi. ucm.esresearchgate.net Specifically, enzymes like cutinases, lipases, and esterases are capable of cleaving the ester linkages within the polymer backbone. ucm.esnih.govnih.gov This enzymatic action breaks down the large polymer into smaller, water-soluble oligomers and eventually monomers, which can then be assimilated by microbial cells. nih.gov The efficiency of this hydrolysis can be influenced by various factors, including the crystallinity of the polymer and environmental conditions such as temperature and pH. boku.ac.at For instance, the enzyme must be flexible enough to access and bind to the polymer chain to initiate hydrolysis. frontiersin.org

The stepwise enzymatic hydrolysis of BHBT results in the formation of several key intermediates and final degradation products. The initial cleavage of one of the ester links in BHBT yields Mono(4-hydroxybutyl) terephthalate (BTa) . Further hydrolysis of BTa leads to the liberation of the aromatic core, Terephthalic Acid (TPA) , and the aliphatic diol, 1,4-Butanediol (B3395766) (BDO) . frontiersin.orgresearchgate.netnih.gov

Studies on the degradation of the related and more complex copolyester, poly(butylene adipate-co-terephthalate) (PBAT), which contains BHBT units, have confirmed the presence of these degradation products. frontiersin.orgresearchgate.net For example, analysis of PBAT hydrolysis by microbial communities from rumen fluid identified both bis(4-hydroxybutyl) terephthalate (referred to as BTaB in some studies) and Mono(4-hydroxybutyl) terephthalate (BTa) as intermediates. frontiersin.org Terephthalic acid is a common degradation product from many terephthalate-containing polyesters and can be further metabolized by various microorganisms. sajs.co.zaresearchgate.netnih.govmdpi.com 1,4-Butanediol is a widely used industrial chemical and its biological degradation pathways are also known. nih.govchemicalbook.comwikipedia.org

Table 1: Degradation Products of this compound

| Compound Name | Abbreviation | Molecular Formula | Role in Degradation Pathway |

| This compound | BHBT | C16H22O6 | Parent Compound |

| Mono(4-hydroxybutyl) terephthalate | BTa or MHT | C12H14O5 | Intermediate Product frontiersin.orgbio-connect.nl |

| Terephthalic Acid | TPA | C8H6O4 | Final Product nih.govsajs.co.za |

| 1,4-Butanediol | BDO | C4H10O2 | Final Product chemicalbook.comwikipedia.org |

The rate of biodegradation of BHBT can be contextualized by comparing it to structurally similar compounds.

Bis(2-hydroxyethyl) terephthalate (BHET): BHET is the ethylene (B1197577) glycol analogue of BHBT and a primary degradation intermediate of polyethylene (B3416737) terephthalate (PET). nih.govnih.gov Studies have shown that various enzymes, particularly cutinases, can rapidly hydrolyze water-soluble BHET. uminho.ptresearchgate.net For example, cutinases from Fusarium solani and Thermobifida fusca were able to completely hydrolyze BHET in experiments lasting from 30 minutes to 5 hours. uminho.pt A bacterial strain, Enterobacter sp. HY1, was also shown to effectively degrade BHET, with a half-life of 70.20 hours at an initial concentration of 1,000 mg/L. nih.gov

Poly(butylene adipate-co-terephthalate) (PBAT): PBAT is a commercially significant biodegradable copolyester that incorporates BHBT units. The degradation rate of PBAT is generally considered slower than that of purely aliphatic polyesters but significantly faster than that of PET. nih.gov Under industrial composting conditions, blends of PBAT with other biopolymers like poly(lactic acid) (PLA) or poly(butylene succinate) (PBS) can achieve around 90% biodegradation within 120 days. nih.gov The inclusion of natural fibers can accelerate PBAT's degradation. mdpi.com Engineered cutinases have been developed that can completely decompose a PBAT film within 48 hours under laboratory conditions. nih.gov

The degradation of BHBT itself is expected to be relatively rapid once it is cleaved from a larger polymer chain like PBAT, due to its smaller size and increased solubility compared to the parent polymer.

Microbial Degradation Studies

Research into the microbial breakdown of polyesters has identified specific ecosystems and enzymatic machinery responsible for the degradation of compounds like BHBT.

The rumen, the first stomach chamber in ruminant animals, harbors a complex and potent microbial community capable of breaking down tough plant polyesters like cutin. frontiersin.org This has led to investigations into its potential for degrading synthetic polyesters. A study demonstrated that rumen microbial communities can indeed hydrolyze PBAT, releasing intermediates such as mono(4-hydroxybutyl)terephthalate (BTa) and this compound (BTaB). frontiersin.org The high concentration of hydrolytic enzymes, particularly esterases, within the rumen fluid contributes to this activity. frontiersin.org This environment represents a rich, largely untapped source of novel enzymes for polyester degradation. frontiersin.org

A wide array of fungi and bacteria are known producers of polyester-hydrolyzing enzymes. ucm.esnih.govnih.gov These enzymes are typically extracellular, allowing the microbes to break down insoluble polymers in their vicinity into usable carbon sources. nih.gov

Fungal Enzymes: Fungi are major contributors to the decomposition of organic matter in soil and are known to degrade polyesters. researchgate.net Species from genera such as Aspergillus, Penicillium, Fusarium, and Humicola produce potent polyester hydrolases. nih.govnih.gov One of the most active and well-studied polyester-degrading enzymes is a cutinase from Humicola insolens. nih.gov White-rot fungi like Pleurotus ostreatus also produce esterases that are instrumental in the degradation of phthalates. koreascience.kr

Bacterial Enzymes: Numerous bacterial species have been identified that can degrade polyesters. nih.gov Genera such as Pseudomonas, Comamonas, Bacillus, and Enterobacter are known to produce relevant esterases and cutinases. nih.govnih.gov Thermophilic actinomycetes, including Thermobifida species, are notable for producing thermostable polyester hydrolases that are active at higher temperatures, which can increase the degradation rate of semi-crystalline polymers. nih.govnih.gov Recently, carboxylesterases from bacteria like Exiguobacterium antarcticum have been shown to degrade BHET, a close analogue of BHBT. nih.gov

Table 2: Examples of Microorganisms and Their Polyester-Degrading Enzymes

| Microorganism Type | Genus/Species | Enzyme Class | Target Polyester Examples |

| Fungus | Humicola insolens | Cutinase | Polyesters nih.gov |

| Fungus | Fusarium solani | Cutinase | PET, 3PET nih.govresearchgate.net |

| Fungus | Aspergillus sp. | Esterase/Lipase | PLA, PBS, PBAT nih.gov |

| Bacterium | Thermobifida fusca | Cutinase | PET, 3PET nih.govresearchgate.net |

| Bacterium | Enterobacter sp. | Esterase | BHET nih.govresearchgate.net |

| Bacterium | Pseudomonas sp. | Hydrolase | PEF, PET, PBAT frontiersin.org |

| Bacterium | Comamonas acidovorans | Esterase | Polyester Polyurethane nih.gov |

Environmental Persistence and Degradability Assessment

Studies on Environmental Impact and Degradation under various Conditions (e.g., UV irradiation, Hydrolytic Conditions)

The degradation of terephthalate-based esters, including this compound, is influenced by several environmental factors, with ultraviolet (UV) radiation and hydrolytic conditions being primary drivers.

UV radiation, particularly in the UV-B range (280–315 nm), is a significant factor in the degradation of polyesters containing terephthalate moieties. mdpi.com This photodegradation process involves the absorption of UV light, which can lead to the cleavage of polymer chains and the formation of free radicals. frontiersin.org For terephthalate esters, this often results in the scission of the ester bonds within the backbone of the molecule. mdpi.com This process can lead to a decrease in molecular weight and the formation of carboxylic acid end groups. frontiersin.org Studies on the closely related polyethylene terephthalate (PET) have shown that the presence of humidity can accelerate UV-induced degradation by promoting hydrolysis. mdpi.com The most significant cleavage of the ester bond in PET has been observed under conditions of full-intensity UV radiation combined with saturated humidity (≥95% relative humidity) and elevated temperatures (50°C). mdpi.comnih.gov

Hydrolytic degradation is another crucial pathway for the breakdown of this compound. This process involves the reaction of the ester linkages with water, leading to their cleavage. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In the context of enzymatic degradation, hydrolases play a key role in breaking down terephthalate-based compounds. For instance, the degradation of the related compound bis(2-hydroxyethyl) terephthalate (BHET) has been shown to proceed through its conversion to mono-(2-hydroxyethyl) terephthalate (MHET) and subsequently to terephthalic acid. nih.gov This enzymatic hydrolysis is typically optimal at specific pH and temperature ranges, for example, a pH of 8.0 and a temperature of 40°C for the esterase from Enterobacter sp. HY1 acting on BHET. nih.gov

The table below summarizes the conditions affecting the degradation of terephthalate esters, which are applicable to this compound.

| Degradation Factor | Conditions | Observed Effects on Terephthalate Esters |

| UV Irradiation | UV-B (280-315 nm) | Induces chain scission and formation of free radicals. mdpi.comfrontiersin.org |

| Full-intensity UV with saturated humidity (≥95%) and 50°C | Significant cleavage of ester bonds. mdpi.comnih.gov | |

| Hydrolytic Conditions | Presence of water/humidity | Promotes the cleavage of ester linkages, accelerated by UV. mdpi.com |

| Optimal pH and temperature (e.g., pH 8.0, 40°C for some enzymes) | Enhances enzymatic hydrolysis to smaller molecules like terephthalic acid. nih.gov |

Comparison with Biodegradable Alternatives and Traditional Polyesters

This compound is a constituent of certain polyesters, and its environmental persistence can be understood by comparing it to other well-known polyesters. Traditional polyesters like polyethylene terephthalate (PET) are known for their high resistance to biodegradation. researchgate.net In contrast, biodegradable polyesters such as polylactic acid (PLA), polybutylene succinate (B1194679) (PBS), and polyhydroxyalkanoates (PHAs) are designed to break down under specific environmental conditions. researchgate.net

The biodegradability of these polymers is largely dependent on their chemical structure. The presence of ester bonds in all these polymers makes them susceptible to hydrolysis, but the rate of degradation varies significantly. Biodegradation is often more rapid in the amorphous regions of a polymer as enzymes can more easily access the polymer chains. researchgate.net

While specific comparative studies on the biodegradability of free this compound are limited, its behavior can be inferred from its structure and the behavior of similar compounds. As a monomer, it is expected to be more readily biodegradable than the high molecular weight PET polymer. Its structure is more akin to the building blocks of biodegradable polyesters like polybutylene terephthalate (PBT), which is known to be more biodegradable than PET, especially when copolymerized with adipic acid to form poly(butylene adipate-co-terephthalate) (PBAT).

The following table provides a comparison of the biodegradability of various polyesters.

| Polymer/Compound | Type | General Biodegradability | Key Degradation Products |

| Polyethylene Terephthalate (PET) | Traditional Polyester | Highly resistant to biodegradation. researchgate.net | Terephthalic acid, Mono(2-hydroxyethyl) terephthalate, Bis(2-hydroxyethyl) terephthalate. researchgate.net |

| This compound | Terephthalate Monomer | Expected to be more biodegradable than PET. | Terephthalic acid, 1,4-Butanediol. |

| Polylactic Acid (PLA) | Biodegradable Polyester | Biodegradable under industrial composting conditions. researchgate.net | Lactic acid. |

| Polybutylene Succinate (PBS) | Biodegradable Polyester | Biodegradable in soil and compost. researchgate.net | Succinic acid, 1,4-Butanediol. |

| Polyhydroxyalkanoates (PHAs) | Biodegradable Polyester | Readily biodegradable in various environments, including marine. researchgate.net | Various hydroxyalkanoic acids. |

Computational Modeling and Mechanistic Elucidation of Degradation

Computational modeling has become an invaluable tool for understanding the degradation mechanisms of polyesters at a molecular level. bohrium.com For terephthalate-based compounds, including this compound, molecular dynamics (MD) simulations and quantum mechanics calculations can elucidate the interactions between the substrate and the active sites of degrading enzymes. researchgate.net

Studies on PET hydrolases have revealed the formation of stable complexes between the enzyme and model substrates like bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net These simulations help in understanding the structural stability of the enzyme and the binding modes of the substrate. The degradation of PET and its oligomers is initiated by the binding of the polymer chain into a cleft in the enzyme's active site. nih.gov A catalytic triad (B1167595), typically composed of Serine, Histidine, and Aspartic acid residues, then facilitates the hydrolysis of the ester bond. nih.gov

For the enzymatic degradation of terephthalate esters, the process can be summarized in the following steps, which are supported by computational models:

Surface Binding : The enzyme first adsorbs onto the surface of the polyester. nih.gov

Substrate Binding : A portion of the polymer chain enters the active site cleft of the enzyme. nih.gov

Catalysis : The catalytic triad of the enzyme attacks the ester bond, leading to its cleavage. nih.gov

Product Release : The resulting smaller molecules, such as a monomer and a shortened polymer chain, are released. nih.gov

The table below outlines the key aspects of the computational modeling of terephthalate ester degradation.

| Modeling Aspect | Findings and Insights |

| Molecular Dynamics (MD) Simulations | Show the formation of stable enzyme-substrate complexes and analyze structural stability. researchgate.net |

| Substrate Binding Mode Analysis | Reveals how the polymer chain fits into the enzyme's active site. nih.gov |

| Catalytic Mechanism Elucidation | Details the role of the catalytic triad (Ser-His-Asp) in ester bond hydrolysis. nih.gov |

| Product Inhibition Studies | Identify which degradation products may inhibit further enzymatic activity. nih.gov |

Advanced Analytical Techniques for Characterization and Quantification of Bis 4 Hydroxybutyl Terephthalate

Chromatographic Methods

Chromatographic techniques are fundamental in separating BHBT from complex mixtures, enabling its precise quantification and the identification of related substances.

High Performance Liquid Chromatography (HPLC) for Monomer Reactivity Studies and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a key technique for studying the synthesis of polyesters involving Bis(4-hydroxybutyl) terephthalate (B1205515). Researchers utilize HPLC to monitor the progress of polymerization and copolymerization reactions. For instance, in the copolycondensation of BHBT with bis(2-hydroxyethyl) terephthalate (BHET), HPLC analysis is employed to determine the rate constants of the reactions. researchgate.net By quantifying the consumption of monomers and the formation of various oligomers over time, the monomer reactivity ratios can be calculated. researchgate.net

In one study, BHBT and BHET were polymerized at temperatures of 260, 270, and 280°C. researchgate.net Applying second-order kinetics, the rate constants for the polycondensation of each monomer (k11 for BHBT, k22 for BHET) and the cross-reactions (k12, k21) were determined through HPLC analysis. researchgate.net The findings revealed that the reactivity of BHBT was significantly higher than that of BHET, though this difference diminished as the reaction temperature increased. researchgate.net

HPLC is also crucial for quantifying BHBT and its potential hydrolysis products, such as mono(4-hydroxybutyl) terephthalate (MHBT) and terephthalic acid (TPA), in various samples. researchgate.netresearchgate.net This is particularly important in studies of enzymatic or chemical degradation, where the concentration of the remaining monomer and the appearance of breakdown products are tracked over time. researchgate.net

Table 1: Kinetic Data from HPLC Analysis of BHBT Copolymerization

| Temperature (°C) | Monomer | Rate Constant (k) | Reactivity Ratio |

|---|---|---|---|

| 260 | BHBT | k₁₁ | > BHET |

| 270 | BHBT | k₁₁ | > BHET |

| 280 | BHBT | k₁₁ | > BHET |

| 260 | BHET | k₂₂ | < BHBT |

| 270 | BHET | k₂₂ | < BHBT |

| 280 | BHET | k₂₂ | < BHBT |

This table is illustrative of the findings in the cited research, which shows BHBT having higher reactivity ratios than BHET. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds that may arise from the degradation of polyesters. While specific studies focusing solely on the GC-MS analysis of BHBT degradation products are not prevalent, the technique is widely applied to its parent polymer, polybutylene terephthalate (PBT), and other related polyesters like polyethylene (B3416737) terephthalate (PET). nih.gov

In the analysis of PET degradation, for example, GC-MS has been used to identify metabolites such as monomethyl terephthalate and terephthalic acid. nih.gov This demonstrates the method's capacity to identify breakdown products resulting from the cleavage of ester bonds, which would be the primary degradation pathway for BHBT. The analysis involves separating the degradation products based on their volatility and boiling points in the gas chromatograph, followed by detection and identification by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-MS) for Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for analyzing the degradation of BHBT and related compounds, particularly for products that are non-volatile or thermally unstable. researchgate.netnih.govresearchgate.net These techniques offer high sensitivity and selectivity for identifying and quantifying hydrolysis products in complex aqueous matrices.

Research on the enzymatic hydrolysis of esters chemically similar to BHBT has successfully used HPLC coupled with mass spectrometry (HPLC/MS) to identify and quantify a range of degradation products. researchgate.net For instance, the analysis of hydrolyzed poly(butylene adipate-co-butylene terephthalate) confirmed the presence of terephthalic acid, mono(4-hydroxybutyl) terephthalate (MHBT), and the starting compound bis(4-hydroxybutyl) terephthalate (BHBT). researchgate.net Similarly, studies on the degradation of poly(butylene succinate) (PBS) by LC-MS have identified oligomers such as bis(4-hydroxybutyl) succinic acid, demonstrating the method's effectiveness in characterizing intermediate breakdown products. researchgate.net

In the context of enzymatic degradation of PET, LC-MS analysis has shown that intermediates like bis(2-hydroxyethyl) terephthalate (BHET) can act as inhibitors to the enzymes responsible for breaking down the polymer. nih.gov This highlights the importance of LC-MS in understanding the complete degradation pathway and the kinetics of the process. The use of LC-MS/MS provides even greater specificity, which is crucial for distinguishing between structurally similar compounds in a degradation mixture. uzh.ch

Spectroscopic Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structure Elucidation and Kinetic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the structural elucidation of newly synthesized BHBT. researchgate.net It provides unambiguous confirmation of the compound's identity by mapping the chemical environment of all proton atoms in the molecule. The ¹H NMR spectrum of BHBT shows characteristic signals for the aromatic protons on the terephthalate ring and the aliphatic protons of the two 4-hydroxybutyl chains.

The integration of these signals confirms the ratio of protons, and their splitting patterns (multiplicity) reveal the connectivity between adjacent non-equivalent protons. For BHBT, the protons on the benzene (B151609) ring typically appear as a singlet, while the methylene (B1212753) groups (-CH₂-) of the butyl chains appear as distinct triplets or multiplets. researchgate.netrsc.org

Furthermore, ¹H NMR can be used for kinetic analysis of polymerization or degradation reactions. By obtaining spectra at different time intervals, researchers can monitor the decrease in the intensity of monomer-specific peaks and the corresponding increase in peaks associated with the polymer or degradation products.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in a suitable solvent (e.g., DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H ₄) | ~8.1 | Singlet |

| Methylene adjacent to ester (-COO-CH₂ -) | ~4.3 | Triplet |

| Methylene adjacent to hydroxyl (-CH₂ -OH) | ~3.5 | Triplet |

| Internal methylenes (-CH₂-CH₂ -CH₂ -CH₂-) | ~1.7-1.9 | Multiplet |

| Hydroxyl (-OH ) | Variable | Singlet (broad) |

Note: These are approximate values based on spectra of similar compounds like monohydroxybutyl terephthalate and bis(2-hydroxyethyl) terephthalate. researchgate.netrsc.org Actual shifts can vary based on solvent and concentration.

Infrared Spectroscopy (FTIR) for Structural Analysis and Degradation Product Identification

Infrared Spectroscopy (FTIR) is a rapid and effective technique for the structural analysis of BHBT by identifying its key functional groups. The FTIR spectrum of BHBT displays characteristic absorption bands that confirm its chemical structure. researchgate.net

Key peaks include a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically around 1715-1725 cm⁻¹. The spectrum also shows a broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl groups. Other significant peaks include C-O stretching vibrations and aromatic C-H and C=C stretching from the terephthalate ring. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3200-3500 | Hydroxyl (-OH) | Stretching (broad) |

| ~2850-2960 | Aliphatic C-H | Stretching |

| ~1715-1725 | Carbonyl (C=O) of ester | Stretching (strong) |

| ~1250-1300 | Ester C-O | Stretching |

| ~1100-1120 | Aromatic C-H | In-plane bending |

| ~720-730 | Benzene Ring | C-H out-of-plane bending |

Source: Based on data from cited literature. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Characterization of Derived Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight and molecular weight distribution of polymers. youtube.com For polymers derived from this compound, such as Poly(butylene terephthalate) (PBT), GPC provides critical information that correlates with the material's mechanical and physical properties.

The fundamental principle of GPC involves the separation of polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. youtube.com The process begins by dissolving the polymer in an appropriate solvent. This solution is then passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. youtube.com

The output, a chromatogram, plots the detector response against elution time. This data is used to determine key molecular weight averages:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution.

For accurate molecular weight determination, the GPC system must be calibrated. This is typically done using well-characterized, narrow-PDI polymer standards, such as polystyrene or poly(methyl methacrylate) (PMMA). researchgate.net However, since the relationship between molecular weight and hydrodynamic volume can differ between the standards and the sample polymer, this method provides a relative molecular weight. To obtain an absolute molecular weight, advanced detectors are employed. A GPC system coupled with a light scattering (LS) detector and a viscometer can directly measure the molecular weight without reliance on calibration standards, providing a more accurate characterization. jordilabs.com

In the context of PBT research, GPC is instrumental in assessing the effects of processing on the polymer's structural integrity. Thermal and mechanical stress during processes like extrusion and molding can lead to chain scission, which is the breaking of polymer chains. researchgate.net This degradation results in a lower average molecular weight, which can be readily detected by GPC as a shift to longer elution times. A corresponding decrease in the intrinsic viscosity (IV), a measure related to the molecular size in solution, also signifies a reduction in molecular weight. researchgate.net

Thermal Analysis Techniques in Polymer Research

Thermal analysis comprises a group of techniques in which a physical property of a material is measured as a function of temperature while the substance is subjected to a controlled temperature program. rasayanjournal.co.inresearchgate.net These methods are indispensable for characterizing polymers like PBT, providing crucial data on their thermal transitions, stability, and processing windows. rasayanjournal.co.in The primary techniques used in PBT research include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for polymer characterization that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify key thermal events in PBT. netzsch.com

Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a more flexible, rubbery state. For PBT, the Tg is typically observed in the range of 40-50°C. netzsch.com

Crystallization Temperature (Tc): Upon cooling from the melt, PBT crystallizes over a specific temperature range. The peak of this exothermic event is the Tc. During heating, a "cold crystallization" exotherm may be observed above the Tg, representing the further crystallization of the amorphous phase. netzsch.com

Melting Temperature (Tm): This is the temperature at which the crystalline domains of the polymer melt, observed as an endothermic peak in the DSC scan. PBT often exhibits multiple melting peaks, a phenomenon attributed to the melting of crystals with different sizes or perfection, and the simultaneous recrystallization of less stable crystals into more stable forms during the heating scan. mdpi.comscilit.com The main melting peak for PBT is typically around 225°C. netzsch.com

Advanced DSC methods, such as Temperature-Modulated DSC (T-M DSC), apply a sinusoidal temperature modulation over a linear heating ramp. This allows for the separation of reversing and non-reversing heat flow signals, which can help differentiate between thermodynamic events like the glass transition and kinetic processes like recrystallization that may occur concurrently with melting. mdpi.com

| Thermal Property | Typical Value (°C) | Description |

|---|---|---|

| Glass Transition Temperature (Tg) | 42 - 44 | Transition from a rigid to a more flexible state in amorphous regions. netzsch.com |

| Cold Crystallization (Tcc) | ~207 | Exothermic peak observed during heating above Tg, indicating further crystallization. netzsch.com |

| Melting Temperature (Tm) | 217 - 226 | Endothermic peak(s) corresponding to the melting of crystalline domains. netzsch.com |

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is primarily used to evaluate the thermal stability and degradation profile of polymers. rasayanjournal.co.in A TGA curve plots mass percentage against temperature. For PBT, the curve will show a stable baseline until the onset of decomposition, at which point a sharp drop in mass occurs as the polymer breaks down into volatile components. This onset temperature is a critical indicator of the material's thermal stability and its upper-temperature limit for processing and application. Studies on PBT blends have shown that additives can alter this degradation temperature, thereby modifying the thermal stability of the material. rasayanjournal.co.in

Dynamic Mechanical Analysis (DMA)

Emerging Research Directions and Future Perspectives for Bis 4 Hydroxybutyl Terephthalate

Development of Novel Polymer Systems Incorporating BHBT

BHBT serves as a critical building block in the synthesis of innovative polymers, offering pathways to materials with enhanced and tunable properties.

The incorporation of BHBT into polymer blends is a key strategy for developing materials with superior performance characteristics. Studies have shown that integrating BHBT can significantly enhance the mechanical properties of polyesters, making them suitable for demanding applications . For instance, the creation of copolymers and blends based on poly(butylene terephthalate) (PBT) and other polymers like polylactic acid (PLA) can lead to materials with a unique combination of properties.

Research has explored the synthesis of block copolymers such as PLA-b-PBT-b-PLA using BHBT as a precursor csic.es. While challenges in achieving high molecular weights in some solution-based methods have been noted, the potential for creating novel blocky structures through techniques like reactive melt blending is an active area of investigation csic.es. The goal of such research is to overcome the inherent immiscibility of some polymer pairs to produce materials with improved interfacial adhesion and tailored performance csic.esresearchgate.net. The blending of polyesters with amorphous polymers can also enhance properties like thermal stability nih.gov.

The development of high-performance polymer blends often involves strategies to improve compatibility between the constituent polymers. For PET-based blends, reactive compatibilization, where functional groups at the polymer chain ends react during melt compounding, is an effective approach researchgate.net. Given that BHBT possesses reactive hydroxyl groups, it is well-suited for this type of in-situ compatibilization, which can lead to optimized property profiles and stable blend morphologies researchgate.net.

The versatility of BHBT allows for the precise tailoring of polymer properties to meet the demands of specific applications. By acting as a monomer or a comonomer, BHBT can be used to modify the structure and, consequently, the function of polyesters and polyurethanes .

One area of interest is the development of thermoplastic elastomers. Research on copolymers based on PBT and other flexible blocks, such as polycaprolactone-block-polydimethylsiloxane-block-polycaprolactone (PCL-PDMS-PCL), demonstrates how the incorporation of soft segments can alter crystallinity, melting temperature, and surface properties researchgate.net. BHBT can be envisioned as a key component in similar multi-block copolymer systems, enabling the design of materials with a wide range of mechanical properties, from rigid plastics to flexible elastomers.

Furthermore, the introduction of different diols, such as BHBT, into polyester (B1180765) chains can influence their thermal and mechanical characteristics. For example, studies on PBT copolyesters with alditol units have shown that copolymerization can decrease the melting temperature and crystallinity while increasing the glass transition temperature upc.edu. This ability to tune the thermal properties is crucial for applications ranging from automotive components to electronic devices upc.eduwikipedia.org. The use of recycled BHBT to produce high-purity PBT and other polyester resins further expands the possibilities for creating materials with specific performance attributes for high-value engineering applications google.com.

Enhanced Chemical Recycling Strategies for Terephthalate (B1205515) Polyesters using BHBT as an Intermediate

A significant area of emerging research is the use of BHBT as a key intermediate in the chemical recycling of terephthalate-based polyesters, particularly polyethylene (B3416737) terephthalate (PET). Glycolysis, a process that uses a diol to break down the polymer chains, has been identified as a promising method for depolymerizing PET waste. When 1,4-butanediol (B3395766) is used as the glycol, the primary product is BHBT uos.ac.kr.

This process offers a pathway to upcycle PET waste into a valuable monomer that can then be used to produce other high-performance polymers like PBT or poly(butylene adipate-co-terephthalate) (PBAT) google.com. The efficiency of this glycolysis reaction is a subject of intensive study, with research focusing on optimizing reaction conditions and developing effective catalysts.

Recent studies have explored various catalytic systems to enhance the glycolysis of PET into BHBT. These include traditional metal-based catalysts as well as novel approaches. The table below summarizes findings from several studies on the glycolysis of PET to produce BHBT, highlighting the different catalysts and reaction conditions employed.

| Catalyst | Reaction Temperature (°C) | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|

| Zinc Acetate (B1210297) | 196 | 3 hours | Optimal conditions yielded 85.6% BHET (a precursor to BHBT). | researchgate.net |

| Titanium Isopropoxide (Ti-IP) | 210 | Not specified | Showed high catalytic activity for the transesterification of BHET to BHBT, with a BHET conversion of 98.93%. | uos.ac.kr |

| Potassium-rich biomass (banana peels) | 180 | 1.5 hours | Complete degradation of PET was achieved, demonstrating a sustainable catalytic approach. | mdpi.com |

| Shape-engineered MnOx nanocatalyst | 180 | 3 hours | Achieved complete conversion of PET with an 86% isolated yield of BHET. | rsc.org |

| 1,3-dimethylimidazolium-2-carboxylate | 180 | < 1 hour | Complete depolymerization of post-consumer PET was observed. | researchgate.net |

The development of efficient and environmentally friendly catalysts is crucial for the industrial viability of these recycling processes. The use of biomass-derived catalysts, for example, presents a sustainable alternative to conventional metal-based systems mdpi.com.

Sustainable Production and Circular Economy Aspects of BHBT

The role of BHBT in a circular economy extends beyond its production from recycled PET. The principles of a circular economy aim to minimize waste and maximize the use of resources by keeping materials in circulation for as long as possible. BHBT is well-positioned to contribute to this model for polyesters.

The production of BHBT from PET waste is a prime example of upcycling, where a lower-value material is converted into a higher-value one. This recycled BHBT can then be used to manufacture a variety of polyester resins, including high-purity PBT and biodegradable PBAT, thus closing the loop for these materials google.com. This approach not only reduces the reliance on virgin fossil-fuel-based feedstocks but also addresses the challenge of plastic waste.

Furthermore, research is exploring the sustainable production of the constituent monomers of terephthalate polyesters from renewable resources. For instance, 1,4-butanediol, a key component of BHBT, can be produced from biomass-derived feedstocks such as furfural (B47365) mdpi.com. While the production of terephthalic acid from biomass is still challenging, various routes are being investigated mdpi.com. The integration of bio-based monomers with recycled monomers like BHBT represents a significant step towards a more sustainable and circular polymer industry.

Life cycle assessment (LCA) is a critical tool for evaluating the environmental impact of such processes. While specific LCA studies on BHBT production are not yet widely available, the broader context of polyester recycling and bio-based monomer production suggests that a circular approach involving BHBT could offer significant environmental benefits compared to traditional linear production models.

Advanced Computational Studies in BHBT Research

Computational chemistry is becoming an increasingly powerful tool for understanding and optimizing the chemical processes involving BHBT. Quantum chemical calculations, in particular, provide valuable insights into reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a prominent computational method used to study the mechanisms of reactions relevant to BHBT synthesis and polymerization. For instance, DFT calculations have been employed to investigate the transesterification process during the glycolysis of PET mdpi.com. These studies can help in understanding the role of catalysts and identifying the rate-limiting steps in the reaction, which is crucial for designing more efficient catalytic systems.